![molecular formula C10H14Cl2FN3 B1531123 [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1268990-43-7](/img/structure/B1531123.png)
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Overview
Description
“[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is a chemical compound with the CAS Number: 1268990-43-7 . It has a molecular weight of 266.15 and its IUPAC name is 2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride: A Comprehensive Analysis of Scientific Research Applications
Antimicrobial Activity: Benzimidazole derivatives, including the compound , have shown potent antimicrobial activity against a variety of pathogens. For instance, certain derivatives have demonstrated inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis . The compound’s efficacy against different bacteria and fungi makes it a valuable asset in the development of new antimicrobial agents.
Anticancer Research: These derivatives are also being explored for their potential in anticancer treatments. Their ability to interact with biological targets relevant to cancer cell proliferation and survival positions them as promising candidates for anticancer drug development .
Material Science: In the field of material science, benzimidazole derivatives are used in chemosensing, crystal engineering, and fluorescence applications. Their unique properties allow them to contribute to advancements in smart materials and sensors .
Electronics and Technology: The electronic properties of benzimidazole derivatives make them suitable for use in various technological applications, including electronic conduction and as components in electronic devices .
Agriculture: In agriculture, these compounds are investigated for their potential use as pesticides or growth regulators, offering a new approach to crop protection and management .
Dyes and Pigments: Benzimidazole derivatives serve as intermediates in the synthesis of dyes and pigments, providing a spectrum of colors for industrial and artistic applications .
Corrosion Science: These compounds have found use in corrosion science due to their ability to act as corrosion inhibitors, which is crucial for protecting materials against degradation .
Asymmetric Catalysis: Lastly, benzimidazole derivatives are employed as ligands in asymmetric catalysis, facilitating the production of chiral molecules that are important in pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELGFSPFSHIRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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